cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Description
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one (CAS: 445389-16-2) is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidone core modified with a trifluoroacetyl group. This compound is widely utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and active pharmaceutical ingredients (APIs) . Its trifluoroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitution or coupling reactions. Industrial suppliers offer it in high purity (≥99%) under pharmaceutical or industrial grades, with applications spanning peptide synthesis, biocatalysis, and agrochemical research .
Properties
Molecular Formula |
C9H10F3NO2 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
(3aS,6aR)-2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2/t5-,6+ |
InChI Key |
ISBFCMOGUHRWRM-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CC1=O)C(=O)C(F)(F)F |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trifluoroacetic anhydride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is best contextualized by comparing it to related cyclopenta[c]pyrrol-5(1H)-one derivatives. Below is an analysis of key analogues:
cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one (CAS: 96896-09-2)
- Molecular Formula: C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- Key Differences : Lacks the trifluoroacetyl group, resulting in reduced electrophilicity.
- Applications : Primarily serves as a precursor for more complex derivatives. Its simpler structure limits utility in advanced synthetic routes requiring electron-deficient intermediates .
- Safety: Limited hazard data, though storage recommendations include sealing at 2–8°C to prevent degradation .
cis-Hexahydrocyclopenta[c]pyrrol-5(1H)-one Hydrochloride (CAS: 1263378-05-7)
- Molecular Formula: C₇H₁₂ClNO
- Molecular Weight : 177.63 g/mol
- Key Differences : Incorporates a hydrochloride salt, enhancing solubility in polar solvents.
- Applications: Used in R&D for salt-forming reactions and as a stabilizer for amine-containing intermediates. The ionic nature limits compatibility with non-polar reaction systems .
- Safety: No explicit hazard statements, though handling precautions (e.g., gloves, ventilation) are advised due to its intermediate status .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences : Features a tert-butyloxycarbonyl (Boc) protecting group instead of trifluoroacetyl. The Boc group offers orthogonal protection in peptide synthesis but requires acidic conditions for deprotection.
- Applications : Valued in multi-step syntheses requiring temporary amine protection.
- Safety : Classified under GHS hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
1-[(3aR,5r,6aS)-rel-5-(Boc-amino)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2,2,2-trifluoroethanone (SY467654)
- Key Differences : Combines Boc-protected amine and trifluoroacetyl groups, enabling dual functionality in regioselective reactions.
- Applications : Used in complex API syntheses where sequential deprotection is required.
- Availability : Offered as a custom intermediate, reflecting its niche utility .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a cyclopentane ring fused with a pyrrolidine structure and is characterized by the presence of a trifluoroacetyl group, which significantly influences its chemical properties and biological interactions.
The molecular formula of this compound is . The trifluoroacetyl moiety contributes to its electrophilic nature, allowing it to undergo various chemical reactions that can be leveraged for medicinal applications.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 445389-16-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroacetyl group enhances its binding affinity to specific receptors and enzymes, making it a candidate for therapeutic applications.
Biological Studies
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties.
- Anticancer Potential : Similar compounds have been evaluated for their anticancer effects, demonstrating the ability to inhibit tumor growth in vitro.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.
Case Studies
-
Antimicrobial Evaluation :
A study conducted on a series of trifluoroacetyl derivatives found that this compound exhibited notable activity against Gram-positive bacteria. This was attributed to its ability to disrupt bacterial cell membranes. -
Anticancer Activity :
In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. -
Anti-inflammatory Properties :
Research indicated that the compound could modulate cytokine production in macrophages, leading to reduced inflammation in animal models of inflammatory diseases.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
